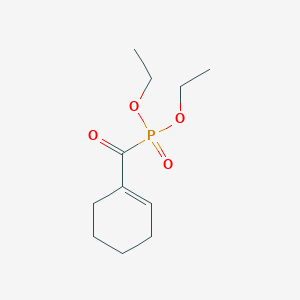![molecular formula C10H15NO B14345186 (8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde CAS No. 99213-88-4](/img/structure/B14345186.png)
(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde is a bicyclic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of this compound features a bicyclic framework with a nitrogen atom, making it a significant molecule in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the bicyclic framework from acyclic starting materials that contain the necessary stereochemical information . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The nitrogen atom in the bicyclic framework can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atom.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological and psychiatric disorders.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bicyclic structure allows it to fit into receptor binding sites, modulating their activity. This can lead to changes in neurotransmitter release and uptake, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.
Uniqueness
(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde group. This makes it a valuable intermediate in organic synthesis and a compound of interest in pharmacological research.
Properties
CAS No. |
99213-88-4 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C10H15NO/c1-11-9-2-3-10(11)7-8(6-9)4-5-12/h4-5,9-10H,2-3,6-7H2,1H3 |
InChI Key |
DXXGPUVHUQMSPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(=CC=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


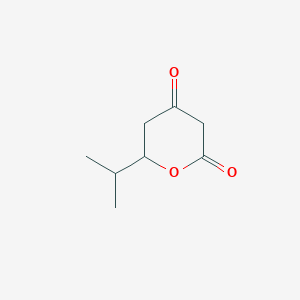
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
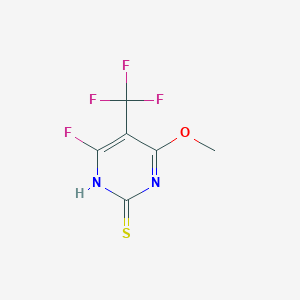
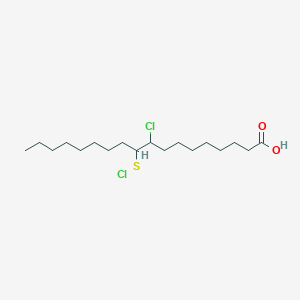
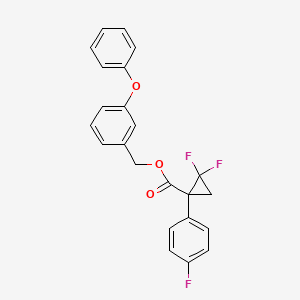
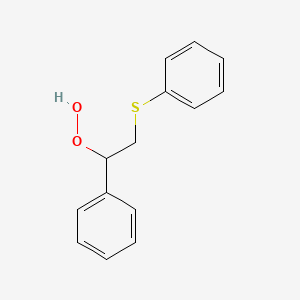
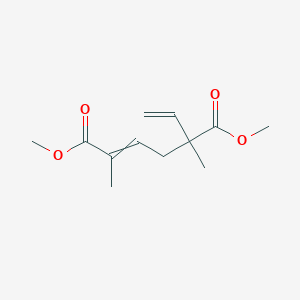
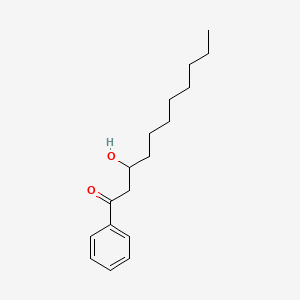
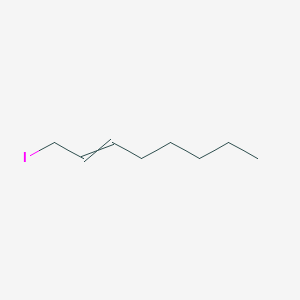
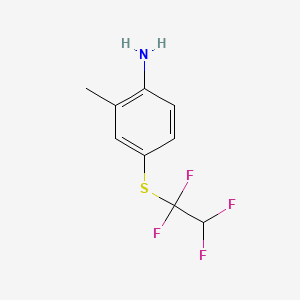
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)

